Fosfomycin calcium hydrate

Description

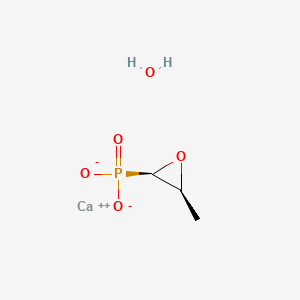

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O4P.Ca.H2O/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;1H2/q;+2;/p-2/t2-,3+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHCINMVQZDXTG-JSTPYPERSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)P(=O)([O-])[O-].O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](O1)P(=O)([O-])[O-].O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7CaO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181066 | |

| Record name | Fosfomycin calcium hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26469-67-0 | |

| Record name | Fosfomycin calcium hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026469670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosfomycin calcium hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSFOMYCIN CALCIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T330QG2NYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Navigating the Solubility of Fosfomycin Calcium Hydrate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of fosfomycin (B1673569) calcium hydrate (B1144303) in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, presents detailed experimental protocols for solubility determination, and offers visual workflows to aid in experimental design. Understanding the solubility of this potent antibiotic is a critical first step in the development of new formulations and analytical methods.

Core Topic: Solubility Profile of Fosfomycin Calcium Hydrate

This compound is a broad-spectrum antibiotic known for its efficacy against a wide range of bacterial pathogens. Its physical properties, particularly its solubility, are fundamental to its handling, formulation, and bioavailability. This guide addresses the often-conflicting information regarding its solubility and provides a clear, data-driven summary.

Data Presentation: Quantitative and Qualitative Solubility

The solubility of this compound is significantly influenced by the solvent, pH, and the specific salt form. Below is a summary of reported solubility data in various laboratory solvents.

| Solvent | Type | Reported Solubility | Conditions and Remarks | Citation |

| Water | Quantitative | 50 mg/mL | Requires ultrasonication and pH adjustment to 2 with HCl. | [1][2] |

| Qualitative | Slightly soluble | As per European and Japanese Pharmacopoeia. | [3][4][5][6] | |

| Qualitative | Soluble | General characterization from a chemical supplier. | [7] | |

| Dimethyl Sulfoxide (DMSO) | Quantitative | < 1 mg/mL | Characterized as insoluble or slightly soluble. | [1][2] |

| Methanol | Qualitative | Practically insoluble | As per European and Japanese Pharmacopoeia. | [3][4][5][6] |

| Ethanol (95%) | Qualitative | Practically insoluble | As per Japanese Pharmacopoeia. | [4] |

| Acetone | Qualitative | Practically insoluble | As per European Pharmacopoeia. | [3][5][6] |

| Methylene Chloride | Qualitative | Practically insoluble | As per European Pharmacopoeia. | [3][5][6] |

Note: The term "practically insoluble" generally corresponds to requiring more than 10,000 parts of solvent for one part of solute. "Slightly soluble" typically means that 1 part of solute dissolves in 30 to 100 parts of solvent.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are detailed methodologies for two common types of solubility assays: the Equilibrium Solubility Assay (Thermodynamic Solubility) and the Kinetic Solubility Assay.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium and is considered the gold standard. The protocol is adapted from guidelines provided by the World Health Organization for Biopharmaceutics Classification System (BCS) studies.[8][9][10][11]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., purified water, pH 1.2 HCl buffer, pH 4.5 acetate (B1210297) buffer, pH 6.8 phosphate (B84403) buffer)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control (e.g., 37 °C ± 1 °C for physiological relevance)

-

Calibrated pH meter

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, as fosfomycin lacks a strong UV chromophore)

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Solvent Media: Prepare the desired aqueous buffer solutions (pH 1.2, 4.5, 6.8) as per pharmacopoeial standards. For organic solvents, use analytical grade reagents.

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Addition of Solvent: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for general lab conditions or 37 °C for biopharmaceutical studies). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary experiment can be run to determine the time required to reach a plateau in concentration.[10]

-

Sample Collection and Preparation: After the equilibration period, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the clear filtrate with the solvent to a concentration that falls within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method. An ion-pair HPLC method with ELSD detection is suitable for quantifying fosfomycin.

-

Data Analysis: Construct a calibration curve from standards of known concentration. Use the regression equation to calculate the concentration of this compound in the diluted samples. Back-calculate to determine the solubility in the original undiluted filtrate, expressed in mg/mL or g/L.

-

Verification: The pH of the aqueous samples should be measured at the end of the experiment to ensure it has not shifted significantly. The presence of remaining solid in the vial should also be visually confirmed.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[12][13][14]

Objective: To determine the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.

Materials:

-

This compound

-

DMSO (analytical grade)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)

-

96-well microtiter plates (UV-transparent for analysis)

-

Automated liquid handler or multichannel pipettes

-

Plate reader (UV-Vis spectrophotometer or nephelometer)

-

Plate shaker

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).

-

Plate Preparation: Using an automated liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

-

Addition of Aqueous Buffer: Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.

-

Incubation and Mixing: Seal the plate and place it on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature).

-

Detection of Precipitation (Choose one method):

-

Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to control wells (containing only DMSO and buffer) indicates the formation of a precipitate.

-

Direct UV Assay: After incubation, filter the contents of the wells using a 96-well filter plate. Measure the UV absorbance of the clear filtrate in a new UV-transparent plate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is detected.

Mandatory Visualizations

The following diagrams illustrate key workflows in the process of determining the solubility of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Fosfomycin calcium (MK-0955) | Bacterial | CAS 26016-98-8 | Buy Fosfomycin calcium (MK-0955) from Supplier InvivoChem [invivochem.com]

- 3. uspbpep.com [uspbpep.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Fosfomycin Calcium, Phosphomycin Calcium Salt EP, BP, USP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. Fosfomycin calcium CAS#: 26472-47-9 [m.chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 9. who.int [who.int]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. scribd.com [scribd.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Stability of Fosfomycin Calcium Hydrate Under Acidic and Alkaline Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin (B1673569), a broad-spectrum antibiotic with a unique epoxide structure, is a critical tool in combating bacterial infections, including those caused by multi-drug resistant pathogens. The oral formulation, fosfomycin calcium hydrate (B1144303), is subject to varying pH environments in the gastrointestinal tract, which can significantly impact its chemical stability and bioavailability. This technical guide provides an in-depth analysis of the chemical stability of fosfomycin calcium hydrate under both acidic and alkaline conditions, offering valuable insights for formulation development, quality control, and clinical application.

Chemical Stability Profile

Fosfomycin's core structure contains a strained epoxide ring, which is susceptible to hydrolysis. The rate and pathway of this degradation are highly dependent on the pH of the surrounding medium.

Acidic Conditions

Under acidic conditions, this compound undergoes acid-catalyzed hydrolysis of the epoxide ring. This process is particularly relevant to the in vivo fate of the oral dosage form, as the acidic environment of the stomach can lead to significant degradation, thereby reducing the amount of active drug available for absorption.[1] Studies have shown that fosfomycin is susceptible to degradation at low pH. For instance, a study on a fosfomycin salt demonstrated a 28% degradation when subjected to a pH of 2 at a high temperature of 96°C.[2] Another study on fosfomycin trometamol, a different salt of the same active moiety, reported approximately 82% degradation in 0.5M hydrochloric acid, although the specific temperature and duration were not detailed. This highlights the inherent instability of the fosfomycin molecule in acidic media.

The primary degradation product under acidic conditions is the corresponding diol, formed by the opening of the epoxide ring. This diol metabolite is microbiologically inactive.

Alkaline Conditions

The stability of this compound in alkaline conditions presents a more complex picture, with some conflicting reports. Some studies suggest that fosfomycin is relatively stable in neutral and alkaline environments. For example, the aforementioned study that showed significant degradation at pH 2 also indicated stability at neutral and basic pH at the same elevated temperature of 96°C.[2] However, other research, particularly on the trometamol salt, has indicated significant degradation in alkaline media, with one report citing approximately 79% degradation in 0.5M sodium hydroxide (B78521). The discrepancy may be attributable to the different salt forms and the specific experimental conditions. It is generally understood that at higher pH values, the epoxide ring can be opened by nucleophilic attack of hydroxide ions.

Quantitative Degradation Data

To provide a clearer understanding of the stability profile, the following table summarizes the available quantitative data on the degradation of fosfomycin under various stress conditions. It is important to note that much of the detailed quantitative kinetic data in the public domain pertains to fosfomycin trometamol rather than the calcium hydrate salt. However, these data provide valuable insights into the general behavior of the fosfomycin molecule.

| Stress Condition | Salt Form | Temperature | Duration | Percent Degradation | Degradation Products | Reference |

| 0.5M HCl | Trometamol | Not Specified | Not Specified | ~82% | Not Specified | |

| 0.5M NaOH | Trometamol | Not Specified | Not Specified | ~79% | Not Specified | |

| pH 2 | Not Specified | 96°C | Not Specified | 28% | Not Specified | [2] |

| Neutral pH | Not Specified | 96°C | Not Specified | Stable | Not Applicable | [2] |

| Basic pH | Not Specified | 96°C | Not Specified | Stable | Not Applicable | [2] |

Note: The lack of comprehensive, publicly available kinetic data (e.g., rate constants, half-lives) specifically for this compound across a range of pH values and temperatures underscores the need for further research in this area.

Degradation Pathways

The primary mechanism of fosfomycin degradation under both acidic and alkaline conditions is the hydrolysis of the epoxide ring, leading to the formation of the inactive diol derivative, (2R,3S)-1,2-dihydroxypropylphosphonic acid.

Acid-Catalyzed Hydrolysis

In an acidic environment, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack by a water molecule. This attack occurs at the more substituted carbon atom, leading to the formation of a trans-diol product.

References

Stability of Fosfomycin Calcium Hydrate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of fosfomycin (B1673569) calcium hydrate (B1144303) in aqueous solutions, with a focus on the effects of temperature and pH. Understanding these parameters is critical for the development of stable pharmaceutical formulations and for defining appropriate storage and handling conditions.

Introduction

Fosfomycin is a broad-spectrum antibiotic with a unique epoxide structure, effective against a wide range of Gram-positive and Gram-negative bacteria.[][2] It is available in various salt forms, including fosfomycin calcium, for oral administration.[3][4][5] The stability of the active pharmaceutical ingredient (API) in aqueous environments is a key factor influencing its therapeutic efficacy and shelf-life. This document summarizes key findings on the degradation kinetics and stability profile of fosfomycin, providing researchers and formulation scientists with essential data and methodologies.

Physicochemical Properties

Fosfomycin calcium hydrate is the monohydrate of the calcium salt of fosfomycin.[4][6] It is a hygroscopic powder that is highly soluble in water.[2][4][6] The aqueous stability of fosfomycin is influenced by several factors, most notably pH and temperature.

Impact of pH on Aqueous Stability

The pH of the aqueous solution is a critical determinant of fosfomycin's stability. Generally, fosfomycin exhibits greater stability in acidic to neutral conditions and is susceptible to degradation in alkaline environments.[2]

A study performing stress testing on fosfomycin solutions demonstrated significant degradation under acidic conditions at elevated temperatures. Specifically, at 96°C, a 28% degradation was observed at pH 2.[3] In contrast, under neutral and basic conditions at the same high temperature, the degradation was less than 2%.[3] However, other sources suggest that degradation occurs in alkaline conditions.[2] This apparent contradiction may be due to different experimental conditions such as the specific pH value, temperature, and duration of the study.

Forced degradation studies, a standard component of drug development as per ICH guidelines, typically involve exposing the drug substance to acidic and basic conditions to understand its degradation pathways. One such study on fosfomycin utilized 0.1 N and 1.0 N HCl for acidic hydrolysis and 0.1 N and 1.0 N NaOH for basic hydrolysis to evaluate its stability.

The activity of fosfomycin against various bacteria can also be influenced by pH. Some studies have shown that acidic pH can decrease the minimum inhibitory concentration (MIC) of fosfomycin against certain strains of E. coli and K. pneumoniae, suggesting enhanced activity.[7][8][9] Conversely, alkaline pH has been observed to reduce its activity.[7][8]

Table 1: Summary of pH-Dependent Degradation of Fosfomycin

| pH Condition | Temperature (°C) | Observation | Reference |

| Acidic (pH 2) | 96 | 28% degradation | [3] |

| Neutral | 96 | Stable (<2% degradation) | [3] |

| Basic | 96 | Stable (<2% degradation) | [3] |

| Alkaline | Not specified | Degrades | [2] |

| Acidic (pH 5) | Not specified | Reduced antimicrobial activity | [10] |

Impact of Temperature on Aqueous Stability

Temperature is another crucial factor affecting the stability of fosfomycin in aqueous solutions. As with most chemical reactions, the degradation of fosfomycin is expected to accelerate at higher temperatures.

Thermal stress studies are integral to understanding the stability of a drug substance. In one protocol, fosfomycin was subjected to heating at 60°C for 2 hours to assess its thermal stability. Another study evaluated the stability of fosfomycin solutions at 4°C and 34°C over a period of 9 days.[3][11] The results indicated that at 34°C, a solution of 16 g/250 mL showed a mean degradation of -2.9% on day 5 and -12.9% on day 9.[3][11] A more concentrated solution of 24 g/250 mL exhibited greater stability, with a mean degradation of -1.6% on day 5 and -4.9% on day 9.[3][11] At a refrigerated temperature of 4°C, fosfomycin in elastomeric pumps was found to be stable for at least 5 days.[12][13]

Table 2: Summary of Temperature-Dependent Degradation of Fosfomycin in Aqueous Solution

| Temperature (°C) | Concentration | Duration | Mean Degradation (%) | Reference |

| 34 | 16 g/250 mL | 5 days | -2.9 | [3][11] |

| 34 | 16 g/250 mL | 9 days | -12.9 | [3][11] |

| 34 | 24 g/250 mL | 5 days | -1.6 | [3][11] |

| 34 | 24 g/250 mL | 9 days | -4.9 | [3][11] |

| 4 | 16 g/250 mL | 5 days | Stable | [12][13] |

Experimental Protocols for Stability Assessment

A robust assessment of this compound stability in aqueous solutions involves a series of well-defined experiments. The following outlines a typical experimental protocol synthesized from various stability studies.

Objective: To determine the stability of this compound in aqueous solutions under various pH and temperature conditions.

Materials:

-

This compound API

-

Purified water (e.g., Milli-Q or equivalent)

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N) for acidic stress

-

Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 N, 1 N) for basic stress

-

Phosphate or citrate (B86180) buffers for maintaining specific pH values

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV, MS, or CAD)[14]

-

pH meter

-

Temperature-controlled chambers or water baths

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a specified amount of this compound and dissolve it in purified water to prepare a stock solution of known concentration (e.g., 100 µg/mL).

-

-

pH Stability Study:

-

Prepare a series of aqueous solutions of fosfomycin at different pH values (e.g., pH 2, 4, 7, 9, 11) using appropriate buffers or by adjusting the pH with HCl or NaOH.

-

Store the solutions at a constant temperature (e.g., 25°C or an accelerated temperature like 40°C).

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Analyze the samples immediately or store them under conditions that prevent further degradation (e.g., -20°C) until analysis.

-

-

Temperature Stability Study:

-

Prepare an aqueous solution of fosfomycin at a specific pH (e.g., pH 7).

-

Aliquot the solution into multiple containers and store them at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Withdraw samples at various time points, with the sampling frequency depending on the storage temperature (more frequent for higher temperatures).

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Mix the fosfomycin stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.1 N or 1 N) and incubate at a specific temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the fosfomycin stock solution with an equal volume of an appropriate concentration of NaOH (e.g., 0.1 N or 1 N) and incubate under similar conditions as acid hydrolysis.

-

Oxidative Degradation: Treat the fosfomycin solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) and monitor the degradation over time.

-

Photostability: Expose the fosfomycin solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

Quantify the remaining fosfomycin concentration in each sample using a validated stability-indicating analytical method, such as HPLC. The method should be able to separate the intact drug from its degradation products.[14]

-

Calculate the percentage of fosfomycin remaining at each time point relative to the initial concentration.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the stability of this compound in an aqueous solution.

Caption: Workflow for Fosfomycin Stability Assessment.

Conclusion

The stability of this compound in aqueous solutions is significantly influenced by both pH and temperature. The available data suggests that fosfomycin is more stable in acidic to neutral pH ranges and that its degradation is accelerated at elevated temperatures. For the development of liquid formulations or for defining appropriate reconstitution and storage instructions for solid dosage forms, it is imperative to conduct comprehensive stability studies. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry working with fosfomycin. Further studies focusing specifically on the calcium hydrate salt across a wider and more granular range of pH and temperature conditions would be beneficial for a more complete understanding of its stability profile.

References

- 2. Buy this compound | 26469-67-0 [smolecule.com]

- 3. Stability Study of Fosfomycin in Elastomeric Pumps at 4 °C and 34 °C: Technical Bases for a Continuous Infusion Use for Outpatient Parenteral Antibiotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20150283291A1 - Fosfomycin preparation, a method for producing the preparation, and a polymethylmethacrylate bone cement powder containing the preparation - Google Patents [patents.google.com]

- 5. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 6. CN104971378A - Fosfomycin preparation, a method for the manufacture of the preparation and a preparation-containing polymethylmethacrylate bone cement powder - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Urinary Tract Conditions Affect Fosfomycin Activity against Escherichia coli Strains Harboring Chromosomal Mutations Involved in Fosfomycin Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of pH on activity of trimethoprim, fosfomycin, amikacin, colistin and ertapenem in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stability Study of Fosfomycin in Elastomeric Pumps at 4 °C and 34 °C: Technical Bases for a Continuous Infusion Use for Outpatient Parenteral Antibiotic Therapy | MDPI [mdpi.com]

- 12. Stability Study of Fosfomycin in Elastomeric Pumps at 4 °C and 34 °C: Technical Bases for a Continuous Infusion Use for Outpatient Parenteral Antibiotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CA3132408A1 - Method for the detection and quantification of fosmomycin, impurities and degradation products thereof - Google Patents [patents.google.com]

Navigating the Action of Fosfomycin Calcium Hydrate Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin (B1673569), a phosphonic acid derivative, represents a unique class of antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its distinctive mechanism of action, involving the inhibition of the initial step in peptidoglycan synthesis, sets it apart from other antimicrobial agents and confers a low probability of cross-resistance.[2][3] This technical guide provides an in-depth exploration of the in vitro activity of fosfomycin calcium hydrate (B1144303) against clinically relevant Gram-positive bacteria, including comprehensive data on its efficacy, detailed experimental protocols for its evaluation, and a visual representation of its molecular interactions and resistance pathways.

Core Mechanism of Action

Fosfomycin exerts its bactericidal effect by irreversibly inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[1] This enzyme catalyzes the first committed step in the biosynthesis of the bacterial cell wall.[1] The process can be broken down into two key stages:

-

Cellular Uptake: In Gram-positive bacteria, fosfomycin is actively transported into the cell primarily through two permease systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[1] These transporters recognize fosfomycin as an analog of their natural substrates, phosphoenolpyruvate (B93156) (PEP) and glucose-6-phosphate (G6P), respectively.[1] The expression of the UhpT system is notably induced in the presence of G6P.[1]

-

Enzymatic Inhibition: Once inside the cytoplasm, fosfomycin covalently binds to a cysteine residue in the active site of the MurA enzyme.[4] This irreversible binding blocks the formation of N-acetylmuramic acid, a crucial precursor for peptidoglycan synthesis, ultimately leading to the disruption of cell wall integrity and subsequent cell lysis.[1][4]

Caption: Mechanism of action of fosfomycin in Gram-positive bacteria.

In Vitro Activity Spectrum

The in vitro efficacy of fosfomycin against a range of Gram-positive pathogens has been extensively documented. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.

Table 1: Fosfomycin Activity against Staphylococcus aureus

| Isolate Type | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Methicillin-Resistant S. aureus (MRSA) | 148 | Not Reported | 4 | Not Reported | [5] |

| Methicillin-Susceptible & Resistant S. aureus | 211 | ≤64 | Not Reported | ≤64 | [6] |

| Fosfomycin-Resistant ST5 lineage | 698 | >1024 (majority) | >1024 | >1024 | [7] |

| Fosfomycin-Resistant ST239 lineage | 194 | 64-128 (majority) | Not Reported | Not Reported | [7] |

Table 2: Fosfomycin Activity against Enterococcus Species

| Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Vancomycin-Resistant E. faecalis | 193 | Not Reported | 32 | 64 | [8] |

| Vancomycin-Resistant Enterococci | 99 | Intermediate | 32 | 64 | [9][10] |

| E. faecalis | 41 | Not Reported | 32 | 64 | |

| E. faecium | 43 | Not Reported | 64 | 128 | [11] |

| Vancomycin-Resistant E. faecium | 75 | Not Reported | Not Reported | Not Reported | [9] |

| Vancomycin-Resistant E. faecium | 50 | 64-256 | Not Reported | Not Reported | [12][13] |

Table 3: Fosfomycin Activity against Streptococcus pneumoniae

| Isolate Type | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Cephalosporin-Resistant | 2 | 4-16 | Not Reported | Not Reported | [5] |

| Clinical Isolates | 40 | 6-64 | 20 | 48 | [6] |

| Penicillin-Susceptible, -Insensitive, and -Resistant | 50 | Not Reported | Not Reported | Not Reported | [9] |

| Various Strains | 11 | 3-32 | Not Reported | Not Reported | [14] |

Mechanisms of Resistance

Resistance to fosfomycin in Gram-positive bacteria can arise through several mechanisms:

-

Target Site Modification: Mutations in the murA gene can alter the structure of the MurA enzyme, reducing its affinity for fosfomycin. A notable example is the Cys119Asp substitution in the MurA of Enterococcus faecium, which confers high-level resistance.[10]

-

Impaired Transport: Mutations in the genes encoding the GlpT and UhpT transporters can significantly reduce the uptake of fosfomycin into the bacterial cell.

-

Enzymatic Inactivation: The production of fosfomycin-modifying enzymes, such as FosB, can inactivate the antibiotic. FosB is a metalloenzyme that catalyzes the addition of a thiol group to the epoxide ring of fosfomycin, rendering it inactive.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. Synergy of fosfomycin with other antibiotics for Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 5. nicd.ac.za [nicd.ac.za]

- 6. researchgate.net [researchgate.net]

- 7. [Antimicrobial activities of fosfomycin against Streptococcus pneumoniae and Haemophilus influenzae recently observed in sinusitis patient] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Heteroresistance to Fosfomycin Is Predominant in Streptococcus pneumoniae and Depends on the murA1 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. goums.ac.ir [goums.ac.ir]

Fosfomycin Uptake in Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosfomycin (B1673569) is a broad-spectrum antibiotic that inhibits the initial step of peptidoglycan biosynthesis. Its efficacy against the opportunistic pathogen Pseudomonas aeruginosa is critically dependent on its transport into the bacterial cell. This technical guide provides an in-depth overview of the core mechanisms governing fosfomycin uptake in P. aeruginosa, with a focus on the transporters involved, their regulation, and the experimental methodologies used for their study. The primary and sole transporter for fosfomycin in P. aeruginosa is the glycerol-3-phosphate transporter, GlpT. Unlike other Gram-negative bacteria such as Escherichia coli, P. aeruginosa lacks the UhpT hexose (B10828440) phosphate (B84403) transport system for fosfomycin uptake.[1][2][3] Consequently, mutations in the glpT gene are the predominant mechanism of fosfomycin resistance in this organism.[1][4][5] A key finding is the significant enhancement of fosfomycin uptake under anaerobic conditions, a phenomenon mediated by the transcriptional regulator ANR, which upregulates glpT expression.[3] This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways to facilitate a comprehensive understanding of this critical aspect of fosfomycin's activity against P. aeruginosa.

Core Uptake Mechanism: The GlpT Transporter

The entry of fosfomycin into Pseudomonas aeruginosa is mediated exclusively by the glycerol-3-phosphate transporter, GlpT.[2][6] This contrasts with Enterobacterales, where both the GlpT and the UhpT (hexose phosphate transporter) systems contribute to fosfomycin uptake.[1][2] The absence of a functional UhpT homolog in P. aeruginosa makes GlpT the sole port of entry for this antibiotic.[3]

Genetic Locus and Transporter Function

The glpT gene (PA5235 in the PAO1 strain) encodes the GlpT protein, an integral membrane protein that functions as a symporter, cotransporting glycerol-3-phosphate and inorganic phosphate into the cytoplasm. Due to its structural similarity to glycerol-3-phosphate, fosfomycin is recognized as a substrate by GlpT and transported into the cell.

Impact of glpT Mutations on Fosfomycin Susceptibility

The singular reliance on GlpT for fosfomycin uptake means that mutations inactivating this transporter are the primary mechanism of acquired resistance in P. aeruginosa.[1][5] Inactivation of glpT leads to a significant increase in the minimum inhibitory concentration (MIC) of fosfomycin, rendering the antibiotic ineffective.[7][8]

Quantitative Data on Fosfomycin Uptake and glpT Expression

The following tables summarize the key quantitative data related to fosfomycin uptake and the expression of its transporter in P. aeruginosa.

| Parameter | Condition | Value | Reference |

| Intracellular Fosfomycin Concentration | Aerobic Growth | 1.7 ± 0.1 ng/10^7 cells | [3] |

| Anaerobic Growth | 47.9 ± 19.0 ng/10^7 cells | [3] | |

| Fold-Increase in Intracellular Fosfomycin | Anaerobic vs. Aerobic | 28-fold | [3] |

| glpT Promoter Activity (β-galactosidase assay) | Aerobic Growth | (baseline) | [3] |

| Anaerobic Growth | 4.5-fold increase | [3] |

Table 1: Impact of Anaerobiosis on Fosfomycin Uptake and glpT Expression

| Strain | Genotype | Fosfomycin MIC (µg/mL) | Reference |

| P. aeruginosa PA14 | Wild-type | 8 | [7] |

| P. aeruginosa PA14 | ΔglpT | 1024 | [7] |

| E. coli | Wild-type | 2 | [7] |

| E. coli | ΔglpT | 32 | [7] |

| E. coli | ΔuhpT | 8 | [7] |

Table 2: Minimum Inhibitory Concentration (MIC) of Fosfomycin in Wild-Type and Transporter Mutant Strains

Regulation of Fosfomycin Uptake

The expression of glpT, and therefore the uptake of fosfomycin, is subject to environmental regulation, most notably by oxygen availability.

Anaerobic Regulation by ANR

Under anaerobic or microaerobic conditions, such as those found in biofilms and at sites of chronic infection, the transcriptional regulator ANR (Anaerobic Regulator of Gene Expression) is activated. ANR directly binds to a specific recognition site (FNR box) in the promoter region of the glpT gene, leading to the upregulation of its transcription.[3] This enhanced expression of GlpT results in increased fosfomycin uptake and, consequently, greater susceptibility of P. aeruginosa to the antibiotic under these conditions.[3]

Caption: ANR-mediated upregulation of glpT expression and fosfomycin uptake under anaerobic conditions.

The Role of the Phn Operon

The phn operon in Pseudomonas species is involved in the metabolism of phosphonates, a class of compounds that includes fosfomycin.[4][9] This operon encodes proteins for the transport (PhnCDE) and cleavage of carbon-phosphorus (C-P) bonds.[5][10] While fosfomycin is a phosphonate (B1237965) antibiotic, current evidence does not establish a direct role for the Phn system in the primary uptake of fosfomycin in P. aeruginosa. The uptake is predominantly, if not exclusively, mediated by GlpT. Further research may elucidate any potential secondary or alternative roles of the Phn system in fosfomycin transport or metabolism in this organism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate fosfomycin uptake in P. aeruginosa.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of fosfomycin is a critical parameter for assessing bacterial susceptibility. The agar (B569324) dilution method is the reference standard.

Agar Dilution Method:

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. After autoclaving and cooling to 50°C, supplement with Glucose-6-Phosphate (G6P) to a final concentration of 25 µg/mL. While G6P induces the UhpT transporter (absent in P. aeruginosa), its inclusion is recommended for standardization and comparison with other species.

-

Fosfomycin Plate Preparation: Prepare a stock solution of fosfomycin. Perform serial twofold dilutions and add the appropriate volume of each dilution to molten MHA to achieve the desired final concentrations (e.g., 0.25 to 512 µg/mL). Pour the agar into sterile Petri dishes.

-

Inoculum Preparation: From a fresh (18-24 hour) culture of P. aeruginosa on a non-selective agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Inoculation: Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized inoculum onto the surface of the prepared MHA plates. Include a growth control plate without fosfomycin.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

-

MIC Reading: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth.

Construction of a glpT Knockout Mutant

Creating a glpT deletion mutant is essential for confirming its role in fosfomycin uptake. A common method is two-step allelic exchange.

Two-Step Allelic Exchange Protocol:

-

Construct Design: Amplify by PCR two fragments of approximately 500-1000 bp flanking the glpT gene (upstream and downstream regions).

-

Vector Assembly: Ligate the upstream and downstream fragments together, creating an in-frame deletion allele. Clone this allele into a suicide vector containing a counter-selectable marker (e.g., sacB, which confers sucrose (B13894) sensitivity) and an antibiotic resistance marker (e.g., gentamicin (B1671437) resistance).

-

Conjugation: Transfer the suicide vector from a donor E. coli strain (e.g., SM10) into the recipient P. aeruginosa strain via biparental mating.

-

Selection of Single Crossovers (Merodiploids): Plate the mating mixture on a selective medium containing an antibiotic to which P. aeruginosa is resistant (e.g., irgasan) and the antibiotic for which the suicide vector carries resistance (e.g., gentamicin). This selects for P. aeruginosa cells in which the plasmid has integrated into the chromosome via a single homologous recombination event.

-

Counter-selection of Double Crossovers: Culture the merodiploid strains in a rich medium without antibiotic selection to allow for a second recombination event. Plate serial dilutions onto a medium containing sucrose (e.g., 5-10% sucrose). The sacB gene product converts sucrose into a toxic substance, killing cells that retain the plasmid backbone.

-

Screening and Confirmation: Screen sucrose-resistant colonies for the loss of the antibiotic resistance marker from the vector. Confirm the deletion of the glpT gene by PCR and DNA sequencing.

Caption: Workflow for creating a glpT knockout mutant in P. aeruginosa.

Measurement of glpT Gene Expression by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the relative abundance of glpT transcripts under different conditions.

qRT-PCR Protocol:

-

Bacterial Culture: Grow P. aeruginosa cultures under the desired experimental conditions (e.g., aerobic vs. anaerobic).

-

RNA Extraction: Harvest bacterial cells and extract total RNA using a commercial RNA purification kit. Include a DNase treatment step to remove contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

Real-Time PCR: Perform real-time PCR using a thermocycler with fluorescence detection. The reaction mixture should contain cDNA template, primers specific for the glpT gene, and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe). Also, include primers for a housekeeping gene (e.g., rpoD, proC) for normalization.

-

Data Analysis: Determine the cycle threshold (Ct) values for both the glpT gene and the housekeeping gene in each sample. Calculate the relative expression of glpT using the ΔΔCt method.

Conclusion and Future Directions

The uptake of fosfomycin in Pseudomonas aeruginosa is a well-defined process, singularly dependent on the GlpT transporter. This dependency presents both a vulnerability for the bacterium and a challenge for the clinical use of fosfomycin, as mutations in glpT readily lead to high-level resistance. The upregulation of glpT under anaerobic conditions suggests that fosfomycin may have enhanced activity in specific infection microenvironments, such as within biofilms.

For future research, a critical knowledge gap is the lack of specific kinetic parameters (Km and Vmax) for fosfomycin transport by P. aeruginosa GlpT. Determining these values would allow for more precise modeling of fosfomycin uptake and its contribution to the overall pharmacodynamics of the drug. Additionally, further investigation into the potential interplay between the Phn phosphonate metabolism system and fosfomycin could reveal novel aspects of the antibiotic's mode of action and resistance. A deeper understanding of the regulatory networks governing glpT expression beyond anaerobic conditions may also uncover strategies to potentiate fosfomycin activity against this challenging pathogen.

References

- 1. benchchem.com [benchchem.com]

- 2. Determination of the Dynamically Linked Indices of Fosfomycin for Pseudomonas aeruginosa in the Hollow Fiber Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differences in Fosfomycin Resistance Mechanisms between Pseudomonas aeruginosa and Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of the Dynamically Linked Indices of Fosfomycin for Pseudomonas aeruginosa in the Hollow Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Glycerol-3-Phosphate Permease GlpT Is the Only Fosfomycin Transporter in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Oxygen Limitation Enhances the Antimicrobial Activity of Fosfomycin in Pseudomonas aeruginosa Following Overexpression of glpT Which Encodes Glycerol-3-Phosphate/Fosfomycin Symporter [frontiersin.org]

- 7. The effects of mutation of the anr gene on the aerobic respiratory chain of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New microbiological aspects of fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The action of fosfomycin on the growth of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimized experimental design for the estimation of enzyme kinetic parameters: an experimental evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Basis of Intrinsic Fosfomycin Resistance in Klebsiella pneumoniae: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfomycin (B1673569), a broad-spectrum antibiotic, represents a renewed therapeutic option against multidrug-resistant bacteria, including Klebsiella pneumoniae. However, intrinsic and acquired resistance mechanisms can compromise its efficacy. This technical guide provides a comprehensive overview of the molecular underpinnings of intrinsic fosfomycin resistance in K. pneumoniae. We delve into the key genetic determinants, including the chromosomally encoded phosphotransferase FosA, the role of the GlpT and UhpT transporter systems, and the impact of mutations in the target enzyme, MurA. This document synthesizes quantitative data on resistance levels, details relevant experimental methodologies, and provides visual representations of the involved molecular pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field of antibiotic drug development.

Introduction

Fosfomycin exerts its bactericidal action by inhibiting the initial step in peptidoglycan biosynthesis.[1][2] It covalently binds to the active site of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), preventing the formation of N-acetylmuramic acid, an essential precursor for cell wall synthesis.[1][2] For fosfomycin to reach its cytosolic target, it must be actively transported into the bacterial cell. In Gram-negative bacteria like K. pneumoniae, this uptake is primarily mediated by the glycerol-3-phosphate transporter (GlpT) and the hexose-6-phosphate transporter (UhpT).[1][3][4]

Intrinsic resistance to fosfomycin in K. pneumoniae is a multifactorial phenomenon. Unlike Escherichia coli, which is typically susceptible, K. pneumoniae often exhibits higher baseline minimum inhibitory concentrations (MICs) to fosfomycin.[5] This inherent reduced susceptibility is primarily attributed to the presence of a chromosomally encoded fosA gene, which inactivates the antibiotic.[5][6] Additionally, impaired function of the GlpT and UhpT transporters and, less commonly, alterations in the MurA enzyme contribute to the overall resistance phenotype.

Key Molecular Mechanisms of Intrinsic Resistance

Enzymatic Inactivation by FosA

The primary mechanism of intrinsic fosfomycin resistance in K. pneumoniae is the enzymatic inactivation of the drug by the FosA enzyme.[5][6] The fosA gene is frequently found on the chromosome of K. pneumoniae and encodes a metallo-glutathione S-transferase.[6][7][8] This enzyme catalyzes the addition of glutathione (B108866) to the epoxide ring of fosfomycin, rendering the antibiotic inactive.[1][6][8] The reaction is dependent on the presence of Mn²⁺ and K⁺ ions.[6][8][9] While plasmid-mediated fosA genes, such as fosA3, are associated with high-level, transmissible resistance, the chromosomally encoded fosA in K. pneumoniae (often referred to as FosAKP) contributes significantly to the intrinsic, lower-level resistance characteristic of the species.[5][6][10] Deletion of the chromosomal fosA gene has been shown to dramatically decrease the fosfomycin MIC, highlighting its central role in the intrinsic resistance phenotype.[3][7]

Reduced Uptake via Transporter Systems

The entry of fosfomycin into the bacterial cytoplasm is crucial for its antibacterial activity. K. pneumoniae utilizes two primary transport systems for this purpose:

-

GlpT (Glycerol-3-Phosphate Transporter): This transporter is responsible for the uptake of glycerol-3-phosphate, but it also serves as a major entry gate for fosfomycin.[1][3][4]

-

UhpT (Hexose-6-Phosphate Transporter): This transporter facilitates the uptake of hexose-6-phosphates, such as glucose-6-phosphate, and is the second key route for fosfomycin entry.[1][3][4]

Mutations that lead to the inactivation or reduced function of either of these transporters can significantly increase the MIC of fosfomycin.[1][3] Inactivation of uhpT has been shown to lead to a more substantial increase in fosfomycin resistance compared to the inactivation of glpT, especially in the presence of glucose-6-phosphate in the growth medium, which induces the Uhp system.[3][4] Simultaneous inactivation of both transporters can result in high-level resistance.[2]

Target Modification: MurA Mutations

Alterations in the fosfomycin target, the MurA enzyme, can also confer resistance. Amino acid substitutions, particularly at or near the active site cysteine residue (Cys115 in E. coli), can reduce the binding affinity of fosfomycin, thereby diminishing its inhibitory effect.[1][2] While this is a recognized mechanism, it appears to be less common as a primary driver of intrinsic resistance in K. pneumoniae compared to the presence of fosA and transporter mutations.[11][12][13] However, specific amino acid variations in MurA have been identified in fosfomycin-non-susceptible clinical isolates.[11]

Quantitative Data on Fosfomycin Resistance

The following tables summarize quantitative data from various studies, illustrating the impact of different resistance mechanisms on fosfomycin MICs in K. pneumoniae.

Table 1: Impact of Gene Deletion on Fosfomycin MIC in K. pneumoniae

| Strain Background | Genotype | Fosfomycin MIC (mg/L) | Fold Change in MIC (relative to Wild-Type) | Reference(s) |

| K. pneumoniae ATCC 700721 | Wild-Type | 32 | - | [3] |

| K. pneumoniae ATCC 700721 | ΔfosA | 1 | 32-fold decrease | [3][7] |

| K. pneumoniae ATCC 700721 | ΔglpT | 32 | No change | [3] |

| K. pneumoniae ATCC 700721 | ΔuhpT | ≥1024 | ≥32-fold increase | [3] |

Table 2: Fosfomycin MIC Distribution in Clinical K. pneumoniae Isolates

| Study Population | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Percentage Resistant (%) | Reference(s) |

| KPC-producing K. pneumoniae | 80 | - | - | 80.0 | [10] |

| Carbapenem-resistant K. pneumoniae | 99 | 64 | ≥256 | 48.5 | [14] |

| ESBL-positive K. pneumoniae | 251 | 8 | 256 | 12.4 (non-wild-type) | |

| Clinical K. pneumoniae | 80 | 32 | 256 | - |

Table 3: Kinetic Parameters of FosA Enzymes

| Enzyme | Source Organism | KmFos (mM) | kcat (s⁻¹) | Reference(s) |

| FosAKP | Klebsiella pneumoniae | - | - | [6][8] |

| FosA3 | Escherichia coli (plasmid-mediated) | - | - | [6][8] |

| FosAPA | Pseudomonas aeruginosa | - | - | [6][8] |

| FosAKP (free enzyme) | Klebsiella pneumoniae | 2.2 ± 0.3 | - | [9] |

| FosAKP (tethered enzyme) | Klebsiella pneumoniae | 10.2 ± 0.7 | - | [9] |

Note: Specific kcat and Km values for FosAKP and FosA3 were noted to be higher than FosAPA, but precise values were not provided in the snippets.[6][8]

Experimental Protocols

Determination of Fosfomycin Minimum Inhibitory Concentration (MIC)

Reference Method: Agar (B569324) Dilution

-

Media Preparation: Prepare Mueller-Hinton agar (MHA) plates supplemented with 25 mg/L glucose-6-phosphate (G6P).[14][15] The G6P is crucial for inducing the UhpT transporter system.

-

Fosfomycin Dilution Series: Prepare a series of MHA-G6P plates containing doubling dilutions of fosfomycin, typically ranging from 1 to 1024 mg/L.[3][16] Include a drug-free control plate.

-

Inoculum Preparation: Culture the K. pneumoniae isolate overnight on a non-selective agar plate. Suspend several colonies in sterile saline or Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14] Dilute this suspension 1:10 to obtain the final inoculum of approximately 1-2 x 10⁷ CFU/mL.

-

Inoculation: Using a multipoint inoculator, spot 1-2 µL of the final inoculum onto the surface of each fosfomycin-containing and control plate.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth.[14]

Assessment of Transporter Function: Sole Carbon Source Growth Assay

-

Media Preparation: Prepare M9 minimal medium agar.

-

Carbon Source Supplementation: Prepare two sets of M9 minimal medium agar plates. Supplement one set with glycerol-3-phosphate (G3P) as the sole carbon source and the other set with glucose-6-phosphate (G6P) as the sole carbon source.[10][14]

-

Inoculum Preparation: Prepare an inoculum of the test isolate as described for MIC testing.

-

Inoculation: Spot 2 µL of the bacterial suspension onto each type of supplemented M9 agar plate.[14]

-

Incubation: Incubate the plates at 37°C for up to 48 hours.[17]

-

Interpretation:

-

Growth on G3P-supplemented medium indicates a functional GlpT transporter.

-

Growth on G6P-supplemented medium indicates a functional UhpT transporter system.

-

Lack of growth suggests a non-functional or mutated transporter system.[10]

-

Molecular Characterization of Resistance Genes

A. PCR and DNA Sequencing

-

Genomic DNA Extraction: Extract high-quality genomic DNA from the K. pneumoniae isolate using a commercial kit or standard protocols.

-

Primer Design: Design primers to amplify the entire coding sequences and flanking regions of the target genes: fosA, glpT, uhpT, and murA.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase. A typical PCR protocol would involve an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Annealing temperatures and extension times should be optimized for each primer pair.[13][14]

-

Product Purification and Sequencing: Purify the PCR products and send them for Sanger sequencing.

-

Sequence Analysis: Align the obtained sequences with a wild-type reference sequence (e.g., from K. pneumoniae ATCC 700721) to identify mutations, insertions, or deletions.[13][14]

B. Site-Directed Mutagenesis

-

Plasmid Construction: Clone the wild-type gene of interest (e.g., glpT, uhpT) into a suitable suicide or cloning vector (e.g., pKO3-km).[18]

-

Mutagenesis: Introduce the desired point mutation, insertion, or deletion into the cloned gene using a site-directed mutagenesis kit or overlap extension PCR.

-

Transformation and Allelic Exchange: Introduce the mutagenized plasmid into the target K. pneumoniae strain. Select for transformants and then counter-select to promote allelic exchange, resulting in the replacement of the wild-type chromosomal gene with the mutated version.[18]

-

Verification: Confirm the successful introduction of the mutation by PCR and DNA sequencing of the genomic DNA from the mutant strain.

Visualizations

Signaling Pathways and Resistance Mechanisms

Caption: Molecular mechanisms of fosfomycin action and resistance in K. pneumoniae.

Experimental Workflow for Investigating Resistance

Caption: Workflow for phenotypic and genotypic characterization of fosfomycin resistance.

Conclusion

Intrinsic resistance to fosfomycin in Klebsiella pneumoniae is a complex interplay of enzymatic inactivation, primarily by the chromosomal FosA enzyme, and reduced drug uptake due to the state of the GlpT and UhpT transporters. While target modification in MurA can contribute, it is a less frequent mechanism. Understanding these core molecular bases is critical for the accurate interpretation of susceptibility testing results, for guiding clinical decisions, and for the development of novel strategies to overcome resistance. This may include the development of FosA inhibitors or adjuvants that can restore fosfomycin activity. The experimental protocols and workflows detailed in this guide provide a framework for researchers to systematically investigate and characterize fosfomycin resistance in K. pneumoniae.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Interplay among Different Fosfomycin Resistance Mechanisms in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Widespread Fosfomycin Resistance in Gram-Negative Bacteria Attributable to the Chromosomal fosA Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.emory.edu [med.emory.edu]

- 7. idus.us.es [idus.us.es]

- 8. journals.asm.org [journals.asm.org]

- 9. Structural Studies of Klebsiella pneumoniae Fosfomycin-Resistance Protein and Its Application for the Development of an Optical Biosensor for Fosfomycin Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prevalence and mechanisms of fosfomycin resistance among KPC-producing Klebsiella pneumoniae clinical isolates in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterisation of fosfomycin resistance mechanisms and molecular epidemiology in extended-spectrum β-lactamase-producing Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Transporter Genes and fosA Associated With Fosfomycin Resistance in Carbapenem-Resistant Klebsiella pneumoniae [frontiersin.org]

- 13. Mechanisms of fosfomycin resistance in clinical isolates of carbapenem-resistant Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of fosfomycin susceptibility testing methods: A focus on multidrug-resistant Klebsiella pneumoniae using ECOFF values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of Fosfomycin Calcium Hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical and chemical properties of Fosfomycin (B1673569) calcium hydrate (B1144303), a broad-spectrum phosphonic acid antibiotic. The information compiled herein is intended to support research and development activities by providing key data on its characteristics, mechanism of action, stability, and analytical methodologies.

Core Physical and Chemical Properties

Fosfomycin calcium hydrate is the monohydrate calcium salt of fosfomycin.[1][2] It is produced by certain strains of Streptomyces fradiae or through synthetic means.[3] It presents as a white or almost white crystalline powder.[3][4]

| Property | Data | Reference(s) |

| IUPAC Name | calcium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ⁵-phosphane;hydrate | [5] |

| CAS Number | 26469-67-0 | [1][5] |

| Molecular Formula | C₃H₇CaO₅P | [5] |

| Molecular Weight | 194.14 g/mol | [5] |

| Appearance | White or almost white powder | [3] |

| Melting Point | >300°C (decomposes) | [6] |

| Water Content | 8.5% to 11.5% | [3] |

| Optical Rotation [α]²⁰ | -2.5° to -5.4° | [4] |

Solubility Profile

The solubility of this compound is a critical parameter for formulation and experimental design. It is generally characterized as being slightly soluble in water and practically insoluble in common organic solvents.[3][6]

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble | [3] |

| Methanol | Practically insoluble | [3][6] |

| Acetone | Practically insoluble | [3][6] |

| Methylene Chloride | Practically insoluble | [3][6] |

| DMSO | Soluble |

A water-soluble variant, described as a fosfomycin 1/2 calcium salt, has been reported to have three times the water solubility of the monocalcium salt, potentially improving oral absorption.[7]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Fosfomycin exerts its bactericidal effect through a unique mechanism: the irreversible inhibition of an early step in bacterial cell wall biosynthesis.[8][9] This action occurs within the bacterial cytoplasm.

Uptake: Fosfomycin enters the bacterial cell using two active transport systems, mimicking natural substrates:

-

The hexose (B10828440) monophosphate transport system (UhpT).[8][10]

Inhibition: Once inside the cytoplasm, fosfomycin acts as an analog of phosphoenolpyruvate (B93156) (PEP).[9][11] It covalently binds to the active site of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[12] This binding, specifically to a cysteine residue (Cys115 in E. coli), inactivates the MurA enzyme.[11][12]

By inhibiting MurA, fosfomycin blocks the formation of UDP-N-acetylmuramic acid, a crucial precursor for peptidoglycan synthesis.[12][13] This disruption of the cell wall structure leads to cell lysis and bacterial death.[9][13]

Caption: Mechanism of action for Fosfomycin, from cellular uptake to inhibition of cell wall synthesis.

Experimental Protocols

Identification by Infrared Absorption Spectrophotometry

This protocol is based on the European Pharmacopoeia for the identification of Fosfomycin calcium.[3]

-

Preparation: Prepare a sample disc using potassium bromide (KBr).

-

Measurement: Record the infrared absorption spectrum of the sample.

-

Comparison: Compare the obtained spectrum with the Ph. Eur. reference spectrum for fosfomycin calcium.

-

Confirmation: The spectrum from the sample should be concordant with the reference spectrum for a positive identification.

Assay by Potentiometric Titration

This method determines the purity of Fosfomycin calcium.[3]

-

Sample Preparation: Accurately weigh and dissolve 0.200 g of the substance in 50 mL of water.

-

Titration: Titrate the solution with 0.05 M sulphuric acid.

-

End-Point Determination: Determine the end-point potentiometrically at the first inflexion point.

-

Calculation: 1 mL of 0.05 M sulphuric acid is equivalent to 19.20 mg of C₃H₇CaO₅P.

Analysis by Ion-Pair HPLC with ELSD

This method is suitable for the quantitative determination of Fosfomycin calcium and its related substances.[14]

-

Chromatographic Conditions:

-

Column: Synergi 4μ Fusion-RP 80A (250 mm × 4.6 mm, 5 μm).

-

Mobile Phase: 15 mmol/L octylamine (B49996) solution (adjusted to pH 4.8 with glacial acetic acid) - acetonitrile (B52724) (94:6).

-

Flow Rate: 1.5 mL/min.

-

Column Temperature: 35 °C.

-

-

Detection (ELSD):

-

Detector: Evaporative Light Scattering Detector (ELSD).

-

Nebulizing Gas: Nitrogen.

-

Gas Pressure: 1.6 L/min.

-

Evaporation Temperature: 50 °C.

-

-

Sample Preparation: Prepare solutions of known concentrations in the mobile phase for calibration and analysis.

-

Analysis: Inject the sample and record the chromatogram. Quantify based on the peak area against a standard curve.

Caption: Experimental workflow for the quantitative analysis of Fosfomycin calcium by HPLC-ELSD.

Stability Profile

The stability of Fosfomycin calcium is a key factor for its storage and therapeutic use. Thermal analysis techniques like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) have been used to evaluate its stability.[15]

-

Solid-State Stability: Studies have been conducted to determine the thermal properties and kinetic parameters (activation energy, kinetic constant) of solid Fosfomycin calcium. These parameters are used to extrapolate shelf-life and half-life values at room temperature.[15]

-

Solution Stability: The stability of fosfomycin in solution is crucial for intravenous administration and experimental assays. A study on fosfomycin in elastomeric pumps found it to be stable for at least 5 days at 4 °C and for at least 6 days at 34 °C at a concentration of 16 g/250 mL.[16] Higher concentrations (24 g/250 mL) showed even greater stability.[16]

-

Compatibility with Excipients: Thermal analysis has also been used to assess the compatibility of Fosfomycin calcium with various pharmaceutical excipients, which is vital information for formulation development.[15]

References

- 1. chemwhat.com [chemwhat.com]

- 2. GSRS [precision.fda.gov]

- 3. uspbpep.com [uspbpep.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. This compound | C3H7CaO5P | CID 11954232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fosfomycin calcium CAS#: 26472-47-9 [m.chemicalbook.com]

- 7. JPS5967294A - Water-soluble fosfomycin calcium salt and antibacterial agent - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. dovepress.com [dovepress.com]

- 10. drugs.com [drugs.com]

- 11. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. Thermal stability of disodium and calcium phosphomycin and the effects of the excipients evaluated by thermal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Degradation Pathways and Byproducts of Fosfomycin Calcium Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of fosfomycin (B1673569) calcium hydrate (B1144303) and its associated byproducts. Understanding the stability of fosfomycin is critical for ensuring its therapeutic efficacy and safety. This document outlines the primary degradation mechanisms, including hydrolysis, oxidation, and thermal decomposition, and identifies the resulting byproducts. Detailed experimental protocols for forced degradation studies are also provided to aid in the development of stability-indicating methods.

Core Degradation Pathways

Fosfomycin is susceptible to degradation under various conditions, primarily through the opening of its reactive epoxide ring. The main degradation pathways include hydrolysis (acid and base-catalyzed), oxidation, and thermal stress.

Hydrolytic Degradation

Hydrolysis is the most significant chemical degradation pathway for fosfomycin. The epoxide ring is prone to nucleophilic attack by water, leading to the formation of a diol.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the epoxide oxygen is protonated, making the carbon atoms more electrophilic and susceptible to attack by water. This leads to the opening of the ring and the formation of a vicinal diol. Studies have shown that fosfomycin undergoes acid-catalyzed hydrolysis in the stomach, which can affect its bioavailability[1]. The primary product of this pathway is ((1R,2R)-1,2-dihydroxypropyl)phosphonic acid , which is also known as Fosfomycin Impurity A.

-

Base-Catalyzed Hydrolysis: Under alkaline conditions, the epoxide ring can also be opened by hydroxide (B78521) ions. One study performing forced degradation used 0.1 N and 1 N NaOH to induce basic hydrolysis.

The general mechanism for the hydrolytic opening of the fosfomycin epoxide ring is visualized below.

Caption: Hydrolytic degradation of fosfomycin.

Oxidative Degradation

Fosfomycin is susceptible to oxidative stress. Forced degradation studies have been conducted using hydrogen peroxide (H2O2) at concentrations ranging from 0.1% to 3%. Advanced oxidation processes have demonstrated that fosfomycin can be degraded by hydroxyl radicals, leading to hydroxyl substitution and cleavage of the carbon-phosphorus (C-P) bond[2].

Thermal Degradation

Exposure to heat can induce the degradation of fosfomycin. A study involving heating fosfomycin tromethamine with a small amount of water at 60°C for 24 hours resulted in the formation of thermal decomposition products[3]. Another study noted that fosfomycin is thermolabile and sensitive to thermal degradation[4].

Photolytic Degradation

While less documented, exposure to light can also contribute to the degradation of fosfomycin. A forced degradation study involved exposing the drug to sunlight for three days to assess its photostability.

Key Degradation Byproducts and Impurities

Several degradation products and process-related impurities of fosfomycin have been identified. The structures of the most significant ones are detailed below.

-

Fosfomycin Impurity A ((1R,2R)-1,2-dihydroxypropyl)phosphonic acid): This is the primary byproduct of hydrolytic degradation[5][6][7][8][9][10][11][12].

-

Fosfomycin Impurity C (2-Amino-3-hydroxy-2-(hydroxymethyl)propyl dihydrogen phosphate): An identified impurity of fosfomycin[13][14][15][16][17].

-

Fosfomycin Impurity D ([2-[[[2-[2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy]-1-hydroxypropyl] hydroxyphosphoryl]oxy]-1-hydroxypropyl]phosphonic acid): A dimeric impurity found in fosfomycin tromethamol[18][19][20][21][22].

A patent describing a HILIC-HPLC method with a charged aerosol detector (CAD) reported the identification of over 10 different impurities and degradation products, including various dimers and adducts, though not all structures were fully elucidated[23][24].

References

- 1. researchgate.net [researchgate.net]

- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 3. shodex.com [shodex.com]

- 4. worldwidejournals.com [worldwidejournals.com]

- 5. Fosfomycin Trometamol Impurity A | C7H20NO8P | CID 169440796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [R-(R*,R*)]-(1,2-Dihydroxypropyl)phosphonic Acid | C3H9O5P | CID 9543358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. clearsynth.com [clearsynth.com]

- 8. Fosfomycin EP Impurity A | 84954-80-3 | SynZeal [synzeal.com]

- 9. P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt | C3H15N2O5P | CID 131698868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (1,2-Dihydroxypropyl)phosphonic acid | C3H9O5P | CID 13341041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. [R-(R*,R*)]-(1,2-Dihydroxypropyl)phosphonic acid | 132125-60-1 | HFA12560 [biosynth.com]

- 13. Fosfomycin Trometamol EP Impurity C - CAS - 23001-39-0 | Axios Research [axios-research.com]

- 14. Fosfomycin Trometamol EP Impurity C | CAS No- 23001-39-0 | Simson Pharma Limited [simsonpharma.com]

- 15. veeprho.com [veeprho.com]

- 16. Fosfomycin Tromethamine Impurity | SynZeal [synzeal.com]

- 17. cleanchemlab.com [cleanchemlab.com]

- 18. allmpus.com [allmpus.com]

- 19. synthinkchemicals.com [synthinkchemicals.com]

- 20. Fosfomycin Trometamol EP Impurity D | 1262243-12-8 | SynZeal [synzeal.com]

- 21. CN110724162B - Preparation method of fosfomycin trometamol impurity D - Google Patents [patents.google.com]

- 22. Page loading... [guidechem.com]

- 23. WO2020187644A1 - Method for the detection and quantification of fosmomycin, impurities and degradation products thereof - Google Patents [patents.google.com]

- 24. CA3132408A1 - Method for the detection and quantification of fosmomycin, impurities and degradation products thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Fosfomycin Calcium Hydrate by Agar Dilution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin (B1673569) is a broad-spectrum antibiotic with a unique mechanism of action, inhibiting the initial step of bacterial cell wall biosynthesis.[1] Its renewed interest as a therapeutic option against multidrug-resistant organisms necessitates accurate and reproducible in vitro susceptibility testing methods. The agar (B569324) dilution method is widely recognized as the gold standard for determining the Minimum Inhibitory Concentration (MIC) of fosfomycin, recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

These application notes provide a detailed protocol for performing fosfomycin calcium hydrate (B1144303) in vitro susceptibility testing using the agar dilution method. Adherence to this protocol is critical for obtaining accurate and reliable data for research and drug development purposes. A key procedural requirement for fosfomycin testing is the supplementation of the growth medium with Glucose-6-Phosphate (G6P), which facilitates the active transport of fosfomycin into the bacterial cell, ensuring an accurate reflection of its in vitro potency.[2]

Experimental Protocols

Principle of the Method

The agar dilution method involves the incorporation of serial twofold dilutions of fosfomycin into Mueller-Hinton Agar (MHA). A standardized inoculum of the test organism is then spotted onto the surface of the agar plates. Following incubation, the MIC is determined as the lowest concentration of fosfomycin that completely inhibits visible growth.

Materials

-

Fosfomycin calcium hydrate (analytical grade)

-

Mueller-Hinton Agar (MHA) powder

-

Glucose-6-Phosphate (G6P) solution

-

Sterile distilled water

-

Sterile petri dishes (90 mm or 150 mm)

-

Sterile tubes for dilutions

-

Micropipettes and sterile tips

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Bacterial inoculum replicator (optional)

-

Quality Control (QC) strains (e.g., Escherichia coli ATCC® 25922, Staphylococcus aureus ATCC® 29213, Pseudomonas aeruginosa ATCC® 27853, Enterococcus faecalis ATCC® 29212)

-

Incubator (35 ± 2°C)

Detailed Methodology

1. Preparation of Fosfomycin Stock Solution:

-

On the day of the test, prepare a stock solution of fosfomycin. The concentration of the stock solution should be at least 10 times the highest final concentration to be tested.

-

Weigh the required amount of this compound powder, considering its potency. Dissolve in sterile distilled water.

2. Preparation of Fosfomycin-Agar Plates:

-

Prepare MHA according to the manufacturer's instructions and sterilize.

-

Cool the molten MHA to 45-50°C in a water bath.

-

Aseptically add G6P solution to the molten MHA to achieve a final concentration of 25 µg/mL. Mix gently but thoroughly.

-

Prepare a series of sterile tubes for the serial twofold dilutions of the fosfomycin stock solution.

-

For each desired final concentration, add 1 part of the appropriate fosfomycin dilution to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of fosfomycin dilution to 18 mL of agar). This 1:10 dilution will result in the final desired antibiotic concentrations in the agar plates.

-